molecular formula C17H26N2O B243891 3-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]butanamide

3-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]butanamide

カタログ番号 B243891
分子量: 274.4 g/mol
InChIキー: KWRFKYNHLRZJPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]butanamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in the scientific research community for its potential use in studying the endocannabinoid system.

科学的研究の応用

3-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]butanamide has been used in scientific research to study the endocannabinoid system, which plays a critical role in regulating many physiological processes, including pain sensation, appetite, mood, and memory. Specifically, 3-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]butanamide has been shown to bind to and activate CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.

作用機序

3-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]butanamide acts as a partial agonist of CB1 and CB2 receptors, meaning it binds to these receptors and activates them to a lesser extent than full agonists, such as THC. This activation leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]butanamide are not well understood, but it is believed to have similar effects to other synthetic cannabinoids, including altered perception, mood, and cognition, as well as potential adverse effects on the cardiovascular and respiratory systems.

実験室実験の利点と制限

One advantage of using 3-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]butanamide in lab experiments is its ability to selectively activate CB1 and CB2 receptors, which allows for more precise study of the endocannabinoid system. However, one limitation is the potential for adverse effects on the cardiovascular and respiratory systems, which must be carefully monitored in any studies involving this compound.

将来の方向性

Future research on 3-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]butanamide could focus on its potential therapeutic applications, particularly in the treatment of pain and inflammation. Additionally, further studies could investigate the compound's effects on different physiological systems, as well as its potential for abuse and addiction. Finally, research could explore the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential.

合成法

3-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]butanamide is synthesized through a multi-step process that involves the reaction of 4-(2-methylpiperidin-1-yl)benzonitrile with 3-methylbutyryl chloride in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to yield the final product.

特性

分子式

C17H26N2O

分子量

274.4 g/mol

IUPAC名

3-methyl-N-[4-(2-methylpiperidin-1-yl)phenyl]butanamide

InChI

InChI=1S/C17H26N2O/c1-13(2)12-17(20)18-15-7-9-16(10-8-15)19-11-5-4-6-14(19)3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,18,20)

InChIキー

KWRFKYNHLRZJPE-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=CC=C(C=C2)NC(=O)CC(C)C

正規SMILES

CC1CCCCN1C2=CC=C(C=C2)NC(=O)CC(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。